Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
Description
Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone functionalized with an acetamide-linked thiadiazinan ring system. The thiadiazinan moiety is substituted with a 2,5-dimethylbenzyl group and features two sulfonyl (1,1-dioxido) groups, which confer unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including amide coupling and sulfonation, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 2-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-9-10-17(2)18(13-16)14-24-11-6-12-25(31(24,28)29)15-21(26)23-20-8-5-4-7-19(20)22(27)30-3/h4-5,7-10,13H,6,11-12,14-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUTTYBCFXDLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzoate derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally related sulfonylurea herbicides and heterocyclic benzoates, emphasizing key differences in structure, activity, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity : Unlike triazine-based sulfonylureas (e.g., metsulfuron-methyl), the target compound features a 1,2,6-thiadiazinan ring. This sulfur-containing heterocycle may alter metabolic stability and binding affinity compared to nitrogen-rich triazines .
Sulfonyl Groups : The 1,1-dioxido (sulfonyl) groups in the thiadiazinan ring mirror the sulfonylurea bridge in ALS inhibitors but are positioned differently, suggesting divergent mechanisms of action.
Research Findings and Mechanistic Insights
While direct studies on this compound are scarce, inferences can be drawn from analogs:
- Agrochemical Potential: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. The target compound’s sulfonyl groups and aromatic substituents may enable similar enzyme interactions, though its thiadiazinan core could affect target specificity .
- Synthetic Challenges: The synthesis of such compounds typically requires precise control over sulfonation and amidation steps, as seen in the preparation of related benzoimidazole derivatives (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) .
- Toxicity and Selectivity : Triazine-based herbicides are selective due to differential plant metabolism. The 2,5-dimethylbenzyl group in the target compound might confer selectivity toward specific weeds, but this requires validation.
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